molecular formula C20H17F2N5O B4336172 5-cyclopropyl-7-(difluoromethyl)-N-(1H-indol-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-(1H-indol-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B4336172
M. Wt: 381.4 g/mol
InChI Key: XWPWZIZJJMDDIU-UHFFFAOYSA-N
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Description

5-Cyclopropyl-7-(difluoromethyl)-N-(1H-indol-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-(1H-indol-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5O/c21-19(22)17-8-15(11-5-6-11)25-18-9-16(26-27(17)18)20(28)23-10-13-7-12-3-1-2-4-14(12)24-13/h1-4,7-9,11,19,24H,5-6,10H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPWZIZJJMDDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)NCC4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction conditions often require the use of acetic acid or trifluoroacetic acid to achieve the desired regioselectivity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of pyrazolo[1,5-a]pyrimidines, which can be further modified for specific applications.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.

  • Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although further research is needed.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

  • 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

  • 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-yl] [2-(3-fluorophenyl)-1-pyrrolidinyl]methanone

Uniqueness: This compound stands out due to its specific substitution pattern and the presence of the indole moiety, which can significantly influence its biological activity and chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-cyclopropyl-7-(difluoromethyl)-N-(1H-indol-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-cyclopropyl-7-(difluoromethyl)-N-(1H-indol-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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